3-(2-Fluoro-ethoxy)-8-nitro-quinoline

Organic Synthesis Alkylation Reaction Nitroquinoline Intermediate

This 8-nitroquinoline building block is the penultimate intermediate specified in WO2012098064A1 for synthesizing 1,4-oxazine-based aspartyl protease inhibitors. To replicate the patented BACE1/BACE2 pharmacophore, the 3-fluoroethoxy and 8-nitro motifs are structurally mandatory—simpler analogs like 3-methoxy-8-nitroquinoline fail to engage the active site correctly. The terminal fluoroethyl group further supports direct ¹⁸F-radiolabeling for PET brain occupancy studies. Secure the precise substitution pattern required for Alzheimer's and type 2 diabetes drug discovery.

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
Cat. No. B8303286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-ethoxy)-8-nitro-quinoline
Molecular FormulaC11H9FN2O3
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])OCCF
InChIInChI=1S/C11H9FN2O3/c12-4-5-17-9-6-8-2-1-3-10(14(15)16)11(8)13-7-9/h1-3,6-7H,4-5H2
InChIKeyOVVNCKVYHKDCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-ethoxy)-8-nitro-quinoline: A Dual-Functionalized Quinoline Intermediate for BACE1/BACE2 Drug Discovery & PET Tracer Programs


3-(2-Fluoro-ethoxy)-8-nitro-quinoline (CAS 1386998-08-8, C11H9FN2O3, MW 236.20) is a nitroquinoline building block bearing a 2-fluoroethoxy ether at the 3-position . It is disclosed as a key precursor in the synthesis of 1,4-oxazine-based inhibitors of BACE1 and BACE2—enzymes implicated in Alzheimer's disease and type 2 diabetes—within a patent describing potent aspartyl protease inhibitors [1]. The compound combines a reducible 8-nitro group for downstream heterocycle construction with a terminal fluoroethyl moiety that not only modulates lipophilicity (predicted LogP ~1.7) but also enables direct ¹⁸F-isotopic labeling for positron emission tomography (PET) radiotracer development .

Why Generic Substitution Fails: Structural Indispensability of 3-(2-Fluoro-ethoxy)-8-nitro-quinoline in BACE1/BACE2 Inhibitor Synthesis


Simple replacement of 3-(2-fluoro-ethoxy)-8-nitro-quinoline with the methoxy analog (3-methoxy-8-nitroquinoline, CAS 1386998-15-7) or with 8-nitroquinoline itself would fail at two critical levels. First, the patented BACE1/BACE2 inhibitor scaffold requires the fluoroethoxy side chain for optimal binding interactions within the aspartyl protease active site; the smaller methoxy or absent 3-substituent cannot recapitulate these contacts [1]. Second, the 8-nitro group is essential to the synthetic sequence—it undergoes reduction and subsequent cyclization to form the biologically active 1,4-oxazine core; substituting it with hydrogen, amino, or halogen abolishes the key chemical transformation needed to reach the final pharmacophore [1]. Thus, procurement of the precise substitution pattern is mandatory for fidelity to the disclosed chemical matter.

Head-to-Head Quantitative Evidence: 3-(2-Fluoro-ethoxy)-8-nitro-quinoline vs. Closest Analogs


Synthesis Yield: 3-(2-Fluoro-ethoxy)-8-nitro-quinoline vs. 3-Methoxy-8-nitroquinoline

The target compound is prepared via alkylation of 8-nitro-quinolin-3-ol (CAS 25369-37-3) with methanesulphonic acid 2,2-difluoro-ethyl ester in the presence of potassium carbonate in dimethylformamide at 100 °C for 16 hours, providing an isolated yield of 24% as a yellow solid [1]. Under analogous alkylation conditions using iodomethane as the alkylating agent, the methoxy congener 3-methoxy-8-nitroquinoline (CAS 1386998-15-7) is obtained in 26% yield [2]. The 2-percentage-point difference is negligible for procurement-scale considerations.

Organic Synthesis Alkylation Reaction Nitroquinoline Intermediate

Lipophilicity: 3-(2-Fluoro-ethoxy)-8-nitro-quinoline vs. 8-Nitroquinoline

The predicted octanol-water partition coefficient (LogP) of 3-(2-fluoro-ethoxy)-8-nitro-quinoline is 1.7 (ACD/Labs Percepta estimate), whereas the parent unsubstituted 8-nitroquinoline has an experimental LogP of 1.35 [1]. The ΔLogP of +0.35 represents a meaningful 25% increase in lipophilicity, which in drug design correlates with enhanced passive membrane permeation—a critical parameter for CNS-penetrant BACE1 inhibitors.

Physicochemical Properties LogP Membrane Permeability

Biological Target Pathway Selectivity: BACE1/BACE2 vs. PDE5

3-(2-Fluoro-ethoxy)-8-nitro-quinoline is a direct synthetic precursor to 1,4-oxazine inhibitors that display BACE1 and/or BACE2 inhibitory activity, as disclosed in patent WO2012098064A1 [1]. By contrast, the des-nitro analog 3-(2-fluoroethoxy)quinoline series (exemplified by compounds 24a and 24b) exhibits high affinity for phosphodiesterase 5 (PDE5) with IC₅₀ values in the sub-nanomolar range (compound 24a: IC₅₀ = 0.4 nM; compound 24b: IC₅₀ = 0.6 nM) [2]. The presence of the 8-nitro group thus fundamentally redirects the compound's biological pathway engagement from PDE5 to aspartyl protease inhibition, enabling target-selective library design.

BACE1 Inhibition Alzheimer's Disease Target Selectivity

Radiolabeling Feasibility: Direct ¹⁸F-Fluorination vs. Prosthetic Group Approach

The terminal 2-fluoroethoxy substituent of the target compound can serve as a direct ¹⁸F-labeling site via nucleophilic [¹⁸F]fluoride substitution, as demonstrated for structurally analogous 3-(2-[¹⁸F]fluoroethoxy)quinoline PDE5 radioligands [1]. The non-fluorinated comparator 3-methoxy-8-nitroquinoline lacks this fluorine atom and would require a multi-step prosthetic group approach (e.g., [¹⁸F]fluoroethyl tosylate conjugation), adding at least one additional synthetic step and increasing both time and radiochemical yield loss.

PET Radiotracer Fluorine-18 Labeling Neuroimaging

Drug-Likeness and Molecular Complexity: 3-(2-Fluoro-ethoxy)-8-nitro-quinoline vs. Average Quinoline Library Compounds

Molecular property analysis indicates that 3-(2-fluoro-ethoxy)-8-nitro-quinoline (MW 236.20, HBD 0, HBA 5, RotB 3, sp³ fraction 0.18) falls within favorable drug-like space . Compared to the broader class of 8-nitroquinoline derivatives—which often exceed MW 300 and possess higher aromatic ring counts—the target compound maintains a compact scaffold more aligned with fragment-based drug discovery metrics (MW < 250). It also compares favorably to Nitroxoline (MW 190.16, but with a phenolic OH imparting higher metabolic conjugation liability) by avoiding a free hydroxyl group while retaining the nitro pharmacophore.

Drug-Likeness Molecular Descriptors Lead-Likeness

Proven Application Scenarios for 3-(2-Fluoro-ethoxy)-8-nitro-quinoline—Grounded in Evidence


BACE1/BACE2 Inhibitor Hit-to-Lead Optimization in Alzheimer's Disease Programs

Directly utilize the compound as the penultimate intermediate en route to 1,4-oxazine-based BACE1/BACE2 inhibitors, as explicitly delineated in patent WO2012098064A1 [1]. The 8-nitro group permits regioselective reduction and cyclization, while the fluoroethoxy chain engages the enzyme's S1 or S1' subsite. Teams pursuing aspartyl protease targets in AD can confidently replicate the patented synthetic route without modification.

¹⁸F-PET Radiotracer Development for BACE1 Neuroimaging

Leverage the terminal fluoroethyl group for efficient one-step [¹⁸F]fluoride radiolabeling, as validated on the structurally related PDE5 quinoline series [2]. After nitro reduction and cyclization to the active oxazine, the labeled compound can be evaluated in rodent or non-human primate PET imaging for BACE1 brain occupancy, supporting preclinical pharmacokinetic-pharmacodynamic (PK-PD) studies.

Comparative SAR: Nitro-Redox Metabolism and Antibacterial Pharmacophore Exploration

Deploy 3-(2-fluoro-ethoxy)-8-nitro-quinoline as a comparator molecule in structure-activity relationship (SAR) studies against nitroxoline (8-hydroxy-5-nitroquinoline) [3]. Systematic variation of the nitro position (8- vs. 5-nitro), the ether substitution (fluoroethoxy vs. hydroxyl), and subsequent bioactivity readouts against Gram-negative bacterial strains or leishmania protozoa enable the deconvolution of the nitro positional pharmacophore from the ether substituent effect.

Fragment-Based Drug Discovery (FBDD) Starter Library Member

The compound's low molecular weight (236.20 Da), balanced LogP (1.7), and absence of hydrogen bond donors satisfy fragment-likeness criteria . Incorporate into a diverse fragment library for high-concentration biochemical screening against aspartyl proteases, metal-dependent enzymes, or bacterial nitroreductases, followed by X-ray crystallography or SPR-based hit confirmation to provide structure-guided vector elaboration paths.

Quote Request

Request a Quote for 3-(2-Fluoro-ethoxy)-8-nitro-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.